N~2~-Butan-2-yl-N-(2,6-dimethylphenyl)glycinamide
Description
N²-Butan-2-yl-N-(2,6-dimethylphenyl)glycinamide is a glycinamide derivative featuring a branched butan-2-yl substituent at the N² position and a 2,6-dimethylphenyl group attached to the adjacent nitrogen. The compound’s structure combines lipophilic (butan-2-yl, dimethylphenyl) and polar (amide, amine) moieties, which may influence solubility, bioavailability, and receptor interactions.
Properties
CAS No. |
60119-83-7 |
|---|---|
Molecular Formula |
C14H22N2O |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
2-(butan-2-ylamino)-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C14H22N2O/c1-5-12(4)15-9-13(17)16-14-10(2)7-6-8-11(14)3/h6-8,12,15H,5,9H2,1-4H3,(H,16,17) |
InChI Key |
JFSRFVGANPPEOO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC(=O)NC1=C(C=CC=C1C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(sec-Butylamino)-N-(2,6-dimethylphenyl)acetamide typically involves the reaction of 2,6-dimethylphenylacetic acid with sec-butylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The process may involve steps such as esterification, amidation, and purification to obtain the final product.
Industrial Production Methods
In industrial settings, the production of 2-(sec-Butylamino)-N-(2,6-dimethylphenyl)acetamide is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common for monitoring the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(sec-Butylamino)-N-(2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the sec-butylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
2-(sec-Butylamino)-N-(2,6-dimethylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(sec-Butylamino)-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Insights
- In contrast, the piperidine in Imp. B () introduces rigidity, which may affect binding to hydrophobic pockets in biological targets. The pyridine ring in Imp. C () adds aromaticity, favoring interactions with enzymes or receptors via π-π stacking.
- Metabolic Considerations: Metabolites such as 2-amino-N-(2,6-dimethylphenyl)acetamide () suggest that dealkylation of the butan-2-yl group could occur, generating a primary amine.
Pharmaceutical Relevance :
Physicochemical Properties
- Solubility : The target compound’s branched alkyl chain may reduce aqueous solubility compared to glycinamide but improve lipid bilayer penetration.
- Hydrogen Bonding : Analogous to the N,N'-bis(2,6-dimethylphenyl)-N-oxidoformamidinium compound (), the target molecule may form intermolecular hydrogen bonds (e.g., N–H⋯O), influencing crystallinity and stability.
Research Findings and Implications
While detailed pharmacological data for the target compound are absent in the provided evidence, structural comparisons suggest:
Enhanced Bioavailability : The butan-2-yl group could prolong half-life by resisting rapid metabolic degradation compared to glycinamide.
Synthonic Tuning: Substituent variations (e.g., pyridine in Imp. C) demonstrate how minor structural changes can tailor interactions with biological targets.
Synthetic Challenges : Complex substituents, as seen in ’s benzyl derivative, may complicate synthesis and purification.
Biological Activity
N~2~-Butan-2-yl-N-(2,6-dimethylphenyl)glycinamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by its unique structure which includes:
- Butan-2-yl group
- Dimethylphenyl moiety
- Glycinamide backbone
This structural configuration is believed to play a significant role in its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of glycinamide compounds exhibit notable antimicrobial properties. In particular, studies have highlighted the effectiveness of similar compounds against various bacterial strains.
Table 1: Antimicrobial Activity of Related Glycinamide Derivatives
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 2 µg/mL |
| Compound B | Enterococcus faecium | 16 µg/mL |
| This compound | TBD (To Be Determined) | TBD |
The specific MIC values for this compound are yet to be established. However, related compounds have shown promising results against drug-resistant strains, indicating potential for further exploration in this area.
Anticancer Activity
Emerging studies have also investigated the anticancer properties of glycinamide derivatives. For instance, certain related compounds have been tested on various cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer).
Case Study: Anticancer Effects on A549 Cell Line
In vitro studies demonstrated that certain glycinamide derivatives significantly inhibited the proliferation of A549 cells. The following observations were made:
- Cell Viability Reduction: Compounds reduced cell viability by over 50% at concentrations ranging from 10 to 50 µM.
- Mechanism of Action: Preliminary investigations suggest that these compounds may induce apoptosis in cancer cells through mitochondrial pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the phenyl and glycinamide groups can significantly influence antimicrobial and anticancer efficacy.
Key Findings:
- Substituent Effects: The presence of electron-withdrawing groups on the phenyl ring enhances antimicrobial activity.
- Chain Length Variations: Alterations in the butanoyl chain length may affect cellular uptake and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
